3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile

Conformational analysis Rotatable bonds Ligand efficiency

3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile (CAS 1342369-28-1, molecular formula C₁₀H₁₁N₃O, molecular weight 189.21 g/mol) is a heterocyclic building block that integrates a pyridine-2-carbonitrile core with an azetidin-3-yloxy moiety via a methylene (–CH₂–) spacer. This architecture distinguishes it from the more common direct-ether-linked analog 3-(azetidin-3-yloxy)pyridine-2-carbonitrile.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13302195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=C(N=CC=C2)C#N
InChIInChI=1S/C10H11N3O/c11-4-10-8(2-1-3-13-10)7-14-9-5-12-6-9/h1-3,9,12H,5-7H2
InChIKeyLCYKFVCBTZDKGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile: A Structurally Differentiated Azetidine–Pyridine Building Block for Medicinal Chemistry Procurement


3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile (CAS 1342369-28-1, molecular formula C₁₀H₁₁N₃O, molecular weight 189.21 g/mol) is a heterocyclic building block that integrates a pyridine-2-carbonitrile core with an azetidin-3-yloxy moiety via a methylene (–CH₂–) spacer [1]. This architecture distinguishes it from the more common direct-ether-linked analog 3-(azetidin-3-yloxy)pyridine-2-carbonitrile . The compound is commercially available at ≥95% purity from multiple suppliers and serves as a versatile intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and acetyl-CoA carboxylase (ACC) inhibitors [2].

Why In-Class Azetidine–Pyridine Analogs Cannot Substitute for 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile Without Risk of Altered Pharmacological Profiles


Although the azetidine–pyridine-2-carbonitrile chemotype is shared by several commercially available building blocks, the precise connectivity of the ether linkage—specifically the presence and position of the methylene spacer—governs key molecular properties including conformational flexibility, hydrogen-bonding geometry, and metabolic (CYP) susceptibility. The target compound places the methylene bridge between the pyridine C3 and the azetidine oxygen, creating three rotatable bonds and an XLogP3-AA of 0 [1]. In contrast, the direct-ether analog 3-(azetidin-3-yloxy)pyridine-2-carbonitrile (CAS 1526564-77-1) has only two rotatable bonds , while the reverse-spacer isomer 3-(azetidin-3-ylmethoxy)picolinonitrile (CAS 1935121-03-1) positions the –CH₂– group on the azetidine side, altering the spatial relationship between the basic azetidine nitrogen and the electron-deficient pyridine ring . These structural permutations can produce divergent structure–activity relationships (SAR) in lead optimization campaigns, making unverified substitution a material risk for medicinal chemistry programs [2].

Quantitative Differentiation Evidence for 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile Versus Closest Structural Analogs


Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Direct-Ether Analog

The target compound possesses three rotatable bonds due to the –CH₂–O– bridge, compared to only two rotatable bonds in the direct-ether-linked analog 3-(azetidin-3-yloxy)pyridine-2-carbonitrile (CAS 1526564-77-1) [1]. The additional rotational degree of freedom at the methylene group enables the azetidine ring to sample a wider conformational space relative to the pyridine plane, which may be beneficial or detrimental depending on the target binding site topology. This difference is quantifiable by PubChem-computed rotatable bond counts and can be experimentally verified by NMR-derived solution conformer populations.

Conformational analysis Rotatable bonds Ligand efficiency Medicinal chemistry

Regioisomeric Differentiation: 3-Position vs. 4-Position Pyridine Substitution

The target compound (CAS 1342369-28-1) is substituted at the pyridine 3-position (meta to nitrogen), whereas the regioisomer 4-[(azetidin-3-yloxy)methyl]pyridine-2-carbonitrile (CAS 1338955-85-3, PubChem CID 63881381) places the azetidinyloxymethyl group at the pyridine 4-position (para to the nitrile). Despite sharing identical molecular formula (C₁₀H₁₁N₃O), molecular weight (189.21 g/mol), XLogP3-AA (0), hydrogen bond donor/acceptor counts (1/4), rotatable bond count (3), and topological polar surface area (57.9 Ų), the two compounds differ in the vector of the azetidine moiety relative to the nitrile group and the pyridine nitrogen lone pair [1][2]. This alters the geometry of potential hydrogen-bond interactions and the electronic distribution across the pyridine ring.

Regioisomerism Pyridine substitution Heterocyclic chemistry Medicinal chemistry

Commercial Purity Benchmarking: Target Compound vs. Direct-Linked Analog Hydrochloride Salt

The target compound is supplied as the free base at ≥95% purity (CAS 1342369-28-1) by AKSci and LeYan . In contrast, the direct-ether-linked analog 3-(azetidin-3-yloxy)pyridine-2-carbonitrile is most commonly procured as the hydrochloride salt (CAS 2379945-69-2) at 95% purity from Sigma Aldrich or 98% from LeYan . The free base form (CAS 1526564-77-1) of the direct-linked analog has lower molecular weight (175.19 vs. 189.21 g/mol) and lacks the basic azetidine NH protonation state control afforded by the hydrochloride salt; however, the free base is the preferred form for most downstream coupling reactions (e.g., reductive amination, sulfonylation, amide bond formation) where a nucleophilic secondary amine is required.

Chemical purity Salt form Procurement specification Quality control

Azetidine Scaffold in Patent-Disclosed ACC2 and GPR119 Inhibitor Chemotypes: Class-Level Pharmacological Relevance

The azetidin-3-yloxy-pyridine-carbonitrile scaffold is prominently represented in patent literature covering acetyl-CoA carboxylase (ACC2) inhibitors for type 2 diabetes (Boehringer Ingelheim, US8530461B2) [1] and GPR119 agonists for obesity and metabolic syndrome (OSI Pharmaceuticals, US20090281076A1) [2]. While specific IC₅₀/EC₅₀ data for the target compound as a discrete entity have not been disclosed in the peer-reviewed literature, compounds within this scaffold class have demonstrated ACC2 inhibitory activity sufficient to advance into preclinical development [1]. The target compound's methylene-spacer architecture provides a distinct vector for diversification at the azetidine nitrogen, enabling library synthesis of N-alkylated, N-sulfonylated, and N-acylated analogs that probe ACC2, GPR119, and kinase targets.

Acetyl-CoA carboxylase GPR119 agonist Metabolic disease Kinase inhibitor

Optimal Procurement and Research Application Scenarios for 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile


Structure–Activity Relationship (SAR) Exploration of Methylene Spacer Effects in Lead Optimization

The target compound is ideally suited for systematic SAR studies comparing the methylene-bridged ether linkage (–CH₂–O–) against the direct ether (–O–) and reverse-spacer (–O–CH₂–) connectivities. By procuring all three variants—3-[(azetidin-3-yloxy)methyl]pyridine-2-carbonitrile (CAS 1342369-28-1), 3-(azetidin-3-yloxy)pyridine-2-carbonitrile (CAS 1526564-77-1), and 3-(azetidin-3-ylmethoxy)picolinonitrile (CAS 1935121-03-1)—medicinal chemists can generate matched molecular pair (MMP) data to quantify the impact of the spacer on target potency, metabolic stability (e.g., CYP3A4 liability), and aqueous solubility [1][2]. The three-rotatable-bond architecture of the target compound (vs. two for the direct-ether analog) provides a measurable parameter for interpreting any observed differences in binding entropy or membrane permeability [1].

Diversification at the Azetidine Nitrogen for ACC2 or GPR119-Focused Library Synthesis

The free secondary amine in the azetidine ring of the target compound (purity ≥95%, available without salt counterion complications) [1] enables direct N-functionalization via reductive amination, sulfonylation, urea formation, or amide coupling without a preliminary neutralization step. This makes the compound an efficient starting point for generating focused libraries targeting acetyl-CoA carboxylase 2 (ACC2) or GPR119, both of which are validated in the patent literature as responsive to azetidine-ether-pyridine-carbonitrile chemotypes [2]. The methylene spacer provides an additional site for potential metabolic shielding of the pyridine ring, which can be probed through in vitro microsomal stability assays across the library.

Regioisomeric Selectivity Profiling in Kinase Inhibitor Fragment-Based Drug Discovery

The 3-position pyridine substitution pattern of the target compound (PubChem CID 63107199) [1] is distinct from the 4-position regioisomer (CAS 1338955-85-3, PubChem CID 63881381) [2]. These two regioisomers, despite identical global computed properties (XLogP3-AA = 0, TPSA = 57.9 Ų), present different hydrogen-bond acceptor geometries to kinase hinge regions. Fragment-based screening cascades can employ both regioisomers in parallel to deconvolute whether pyridine nitrogen placement (meta vs. para to the nitrile) governs selectivity across a kinase panel. This approach is particularly relevant given the prevalence of azetidine-containing kinase inhibitors with sub-nanomolar potency documented in BindingDB for closely related azetidin-3-yloxy chemotypes .

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment

With a computed XLogP3-AA of 0, topological polar surface area (TPSA) of 57.9 Ų, molecular weight of 189.21 g/mol, and only one hydrogen bond donor, the target compound falls within favorable ranges for central nervous system (CNS) drug-likeness parameters [1]. The azetidine ring contributes sp³ character and conformational constraint, both of which are associated with improved CNS penetration in drug candidates [2]. Procurement of this compound enables its use as a core scaffold for synthesizing CNS-targeted analogs, with the methylene spacer offering a tunable handle for modulating lipophilicity without increasing TPSA beyond the desirable threshold of <90 Ų.

Quote Request

Request a Quote for 3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.